![molecular formula C18H27N3O5 B248269 ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248269.png)
ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 2,4-dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the intermediate 3-[(2,4-dimethoxyphenyl)amino]-3-oxopropanoic acid.
Cyclization: This intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. This compound may modulate the activity of its targets by either inhibiting or activating them, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
Ethyl 4-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Methyl 4-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the ethyl ester group may influence its lipophilicity and membrane permeability, while the piperazine ring provides a versatile scaffold for further modifications.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
属性
分子式 |
C18H27N3O5 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
ethyl 4-[3-(2,4-dimethoxyanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O5/c1-4-26-18(23)21-11-9-20(10-12-21)8-7-17(22)19-15-6-5-14(24-2)13-16(15)25-3/h5-6,13H,4,7-12H2,1-3H3,(H,19,22) |
InChI 键 |
ITDMCJHTXOKTTP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
规范 SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


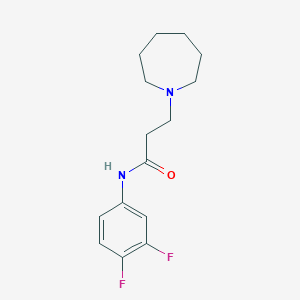
![N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE](/img/structure/B248187.png)
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248188.png)
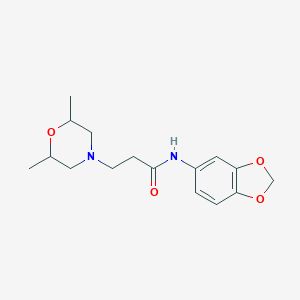
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248192.png)
![1-[3-(1,3-Benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxamide](/img/structure/B248194.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248197.png)
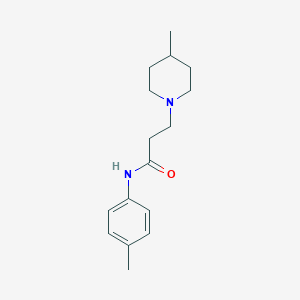
![N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248201.png)
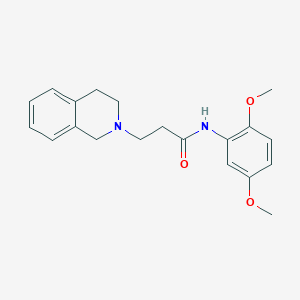
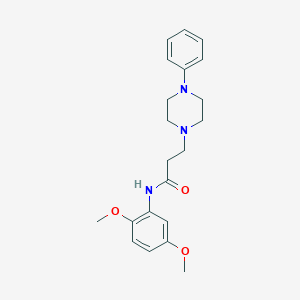
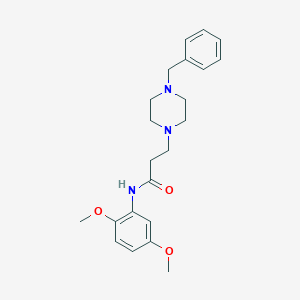
![Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248205.png)

